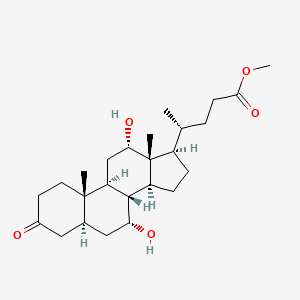

5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

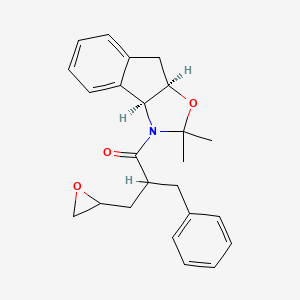

Synthesis Analysis

The synthesis of similar bile acid derivatives involves multi-step chemical processes, including the Reformatsky reaction, protection by acetalization, and subsequent condensation with coenzyme A. For example, Kurosawa et al. (2001) synthesized coenzyme A esters of related trihydroxy and dihydroxy bile acids for studying beta-oxidation in bile acid biosynthesis, highlighting the intricate steps involved in synthesizing these compounds (Kurosawa et al., 2001).

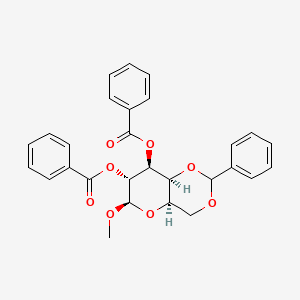

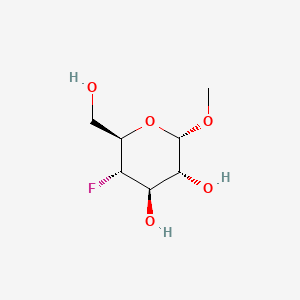

Molecular Structure Analysis

The molecular structure of bile acids, including 5alpha-Cholan-24-oic acid derivatives, features a steroidal framework with specific hydroxylation patterns critical for their biological function. The synthesis and characterization of such compounds, as discussed by Aggarwal et al. (1992) and Kakiyama et al. (2004), demonstrate the complexity of their structures and the methods used for their analysis (Aggarwal et al., 1992); (Kakiyama et al., 2004).

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, including oxidation, reduction, and conjugation, which affect their physiological roles and metabolism. The study by Masterson et al. (2003) on the conversion of cholic acid to a specific methyl ester derivative exemplifies the chemical modifications that these molecules can undergo and their implications for understanding bile acid chemistry (Masterson et al., 2003).

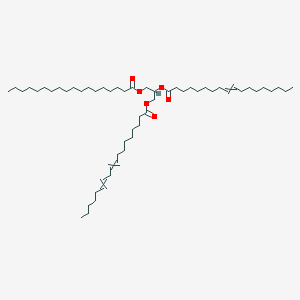

Physical Properties Analysis

The physical properties of bile acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their biological functions and interactions with biological membranes. The study of hydrogen-bonded aggregations of oxo-cholic acids by Bertolasi et al. (2005) sheds light on the supramolecular architectures of these compounds and their impact on physical properties (Bertolasi et al., 2005).

Applications De Recherche Scientifique

Synthesis and Study of Bile Acid Biosynthesis

The synthesis of coenzyme A esters of various bile acids, including 5beta-cholestan-26-oic acids, has been conducted to study side chain cleavage in bile acid biosynthesis. These synthesized esters were instrumental in understanding the beta-oxidation pathway, a crucial metabolic process in organisms. This research has expanded our knowledge of bile acid biosynthesis and its role in metabolism (Kurosawa et al., 2001).

Hydrogen-Bonded Aggregations in Crystal Structures

Studies on the crystal structures of various oxo-cholic acids, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid, have revealed the supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds. This research provides valuable insights into the molecular interactions and structural conformations of bile acids, which are crucial for their biological functions and interactions (Bertolasi et al., 2005).

Blood-Brain Barrier Permeation

The efficacy of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a blood-brain barrier (BBB) permeator was tested, highlighting its potential to modify BBB permeability. This study offers promising avenues for improving drug delivery to the brain, which is a significant challenge in treating central nervous system disorders (Mikov et al., 2004).

Propriétés

IUPAC Name |

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOGAIBGCZRCL-SVHSVDIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)